molecular formula C21H15ClN2O3 B2384717 N-[3-(2-chlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide CAS No. 883963-32-4

N-[3-(2-chlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide

Cat. No.: B2384717
CAS No.: 883963-32-4
M. Wt: 378.81
InChI Key: DUOICAFYBALCKD-UHFFFAOYSA-N
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Description

N-[3-(2-chlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core, a furan ring, and a carboxamide group

Scientific Research Applications

N-[3-(2-chlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Biology: The compound is used in biological assays to study its effects on cellular pathways and gene expression.

    Pharmacology: Research focuses on its potential as a drug candidate for treating various diseases.

    Industry: It is used in the synthesis of other complex organic molecules and as a reference standard in analytical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-chlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride and aluminum chloride as a catalyst.

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Coupling of the Quinoline and Furan Rings: The final step involves coupling the quinoline and furan rings through an amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-chlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents on the quinoline or furan rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorinating agents like thionyl chloride for introducing chlorine atoms.

Major Products Formed

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of N-[3-(2-chlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or ion channels involved in disease pathways.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2-chlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide is unique due to its specific combination of a quinoline core and a furan ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[3-(2-chlorophenyl)-1-methyl-4-oxoquinolin-2-yl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O3/c1-24-16-10-5-3-8-14(16)19(25)18(13-7-2-4-9-15(13)22)20(24)23-21(26)17-11-6-12-27-17/h2-12H,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUOICAFYBALCKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C(=C1NC(=O)C3=CC=CO3)C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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